Praseodymium Carbonate Octahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

praseodymium(3+);tricarbonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHQEMTYQGRHIC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H16O17Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648481 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14948-62-0 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Praseodymium Carbonate Octahydrate

This guide provides a comprehensive technical overview of Praseodymium(III) Carbonate Octahydrate (Pr₂(CO₃)₃·8H₂O), a key precursor in advanced materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its chemical behavior, synthesis, and thermal decomposition, ensuring a deep, actionable understanding for laboratory and industrial applications.

Executive Summary: The Significance of a Versatile Precursor

Praseodymium Carbonate Octahydrate is a moderately water-insoluble, crystalline solid that serves as a critical intermediate in the production of high-purity praseodymium oxide, metallic praseodymium, and various advanced materials.[1][2] Its utility stems from its predictable reactivity and decomposition pathway, allowing for precise control over the stoichiometry and morphology of the final products. This guide elucidates the key chemical properties that underpin its role in fabricating materials such as high-strength magnets, specialized glass and ceramics, and catalysts.[3][4]

Core Physicochemical Properties

This compound is most commonly encountered as a light green crystalline powder.[3][5] Its fundamental properties are summarized below, providing a baseline for its handling and application.

| Property | Value | Source(s) |

| Chemical Formula | Pr₂(CO₃)₃·8H₂O | [2] |

| Molecular Weight | 605.97 g/mol | [2][4] |

| Appearance | Light green crystalline solid/powder | [4][5] |

| CAS Number | 14948-62-0 | [2][4] |

| Solubility in Water | Insoluble (Molar Solubility: 1.99 × 10⁻⁶ mol/L at 25 °C) | [4] |

| Solubility in Acids | Soluble with effervescence | [4][5] |

| Crystal System | Belongs to the lanthanide carbonate series, often exhibiting structures related to the tengerite type, potentially monoclinic. | [6] |

Synthesis and Material Handling

The synthesis of this compound is typically achieved via aqueous precipitation. The choice of this method is strategic: it leverages the compound's low water solubility to drive the reaction to completion, yielding a product that can be easily isolated by filtration.

Experimental Protocol: Aqueous Precipitation Synthesis

This protocol describes a standard laboratory-scale synthesis. The core principle is the reaction of a soluble praseodymium salt with a carbonate source, causing the insoluble Pr₂(CO₃)₃·8H₂O to precipitate.

Methodology:

-

Precursor Preparation: Prepare a 0.5 M solution of Praseodymium(III) chloride (PrCl₃) in deionized water. Separately, prepare a 1.0 M solution of sodium bicarbonate (NaHCO₃).

-

Precipitation Reaction: While vigorously stirring the PrCl₃ solution at room temperature, slowly add the NaHCO₃ solution dropwise. The immediate formation of a light green precipitate will be observed. The use of bicarbonate is crucial as it maintains a controlled pH, preventing the co-precipitation of praseodymium hydroxides.

-

Reaction Stoichiometry: The underlying reaction is: 2 PrCl₃(aq) + 6 NaHCO₃(aq) → Pr₂(CO₃)₃(s)↓ + 6 NaCl(aq) + 3 H₂O(l) + 3 CO₂(g)

-

Aging the Precipitate: Continue stirring the slurry for 1-2 hours after the addition is complete. This "aging" step allows for the crystal structure to mature, improving the filterability and purity of the final product.

-

Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the filter cake sequentially with copious amounts of deionized water to remove soluble byproducts (e.g., NaCl), followed by a final wash with ethanol or acetone to facilitate drying.

-

Drying: Dry the product in a desiccator over a mild desiccant or in a low-temperature oven (not exceeding 40°C) to prevent premature loss of hydration water.

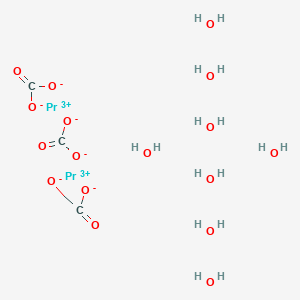

Visualization of the Synthesis Workflow

Caption: Aqueous precipitation workflow for Pr₂(CO₃)₃·8H₂O synthesis.

Storage and Handling

This compound is stable under ambient conditions but should be stored in a tightly sealed container to prevent efflorescence (loss of water of hydration) or absorption of atmospheric CO₂ and moisture.[3]

Chemical Reactivity and Solubility

Aqueous Solubility

The compound is practically insoluble in water, a characteristic property of most metal carbonates.[5] This low solubility is governed by its lattice energy and the hydration energies of its constituent ions. The quantitative molar solubility is approximately 1.99 × 10⁻⁶ mol/L, underscoring its insolubility.[4]

Reactivity with Acids

A defining chemical property is its vigorous reaction with acids to form a soluble praseodymium salt, water, and carbon dioxide gas.[4][5] This reaction is not only a key chemical identifier but also the primary route for converting the carbonate into other praseodymium compounds for further applications.

General Reaction: Pr₂(CO₃)₃(s) + 6 H⁺(aq) → 2 Pr³⁺(aq) + 3 H₂O(l) + 3 CO₂(g)↑[4]

The kinetics of this reaction are typically controlled by the diffusion of the acid to the solid's surface. Studies on analogous rare-earth systems show that the process can be modeled by a shrinking core model, where the reaction rate is initially chemically controlled and later limited by diffusion through a product/ash layer.[7][8]

Thermal Decomposition: A Stepwise Transformation

The thermal decomposition of this compound is a multi-stage process that is fundamental to its application as a precursor for praseodymium oxide. Thermogravimetric analysis (TGA) reveals a sequence of mass loss events corresponding to dehydration and decarboxylation.

The Decomposition Pathway

The process begins with the loss of water molecules, followed by the breakdown of the anhydrous carbonate into an intermediate oxycarbonate, and finally, the formation of the stable oxide.

-

Dehydration: The eight water molecules are lost in sequential steps. The initial and most significant loss occurs below 150°C.[1] By 100°C, approximately six molecules of crystal water are typically lost.[3]

-

Anhydrous Carbonate Formation: Complete dehydration leads to the formation of anhydrous Pr₂(CO₃)₃.

-

Oxycarbonate Intermediate: The anhydrous carbonate decomposes further to form praseodymium dioxymonocarbonate (Pr₂O₂CO₃).

-

Final Oxide Formation: Upon further heating, the oxycarbonate loses the final molecule of CO₂ to yield praseodymium oxide. The final stoichiometry of the oxide (e.g., Pr₆O₁₁) depends on the temperature and atmospheric conditions.[8]

Quantitative Thermal Analysis

The following table summarizes the expected decomposition stages and theoretical mass losses.

| Temperature Range (°C) | Process | Intermediate/Final Product | Theoretical Mass Loss (%) |

| 30 - 200 | Dehydration | Pr₂(CO₃)₃ | 23.77% |

| ~400 - 550 | Decarboxylation | Pr₂O₂CO₃ | 7.26% |

| > 550 | Final Decarboxylation | Pr₆O₁₁ (as final example) | 2.42% |

Visualization of the Decomposition Pathway

Caption: Thermal decomposition pathway of Pr₂(CO₃)₃·8H₂O.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized material.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands:

-

O-H Stretching: A broad, strong absorption band is observed in the region of 3200-3500 cm⁻¹. This is indicative of the stretching vibrations of the water of hydration.[9]

-

Carbonate Vibrations: The carbonate ion (CO₃²⁻) gives rise to sharp, intense absorption bands. The most prominent peaks are typically found around 1330-1500 cm⁻¹ (asymmetric stretching) and ~850 cm⁻¹ (out-of-plane bending).[9] The presence of multiple, distinct carbonate peaks can indicate different coordination environments for the carbonate groups within the crystal lattice.[6]

-

Pr-O Vibrations: In the far-infrared region (below 700 cm⁻¹), bands corresponding to Pr-O stretching vibrations can be observed.

The absence of sharp peaks around 3600 cm⁻¹ confirms that praseodymium hydroxide is not present as a significant impurity.

Conclusion and Future Outlook

This compound is a compound whose value lies in its well-defined chemical properties. Its predictable synthesis, low solubility, and stepwise thermal decomposition make it an ideal and controllable precursor for a variety of high-performance materials. For researchers and developers, a thorough understanding of these properties—from the nuances of its precipitation to the specific temperature ranges of its decomposition—is paramount for achieving desired material characteristics, whether in the realm of high-strength permanent magnets, catalytic converters, or specialized optical glasses. Future research may focus on controlling the crystal morphology during synthesis to produce nanostructured oxides with enhanced catalytic or optical properties.

References

-

Praseodymium neodymium carbonate. (n.d.). Anhui Lituo New Materials Co., Ltd. Available at: [Link]

-

Wikipedia. (n.d.). Praseodymium(III) carbonate. Available at: [Link]

-

DTIC. (1961). RARE EARTH OXIDE SYSTEMS. PART II. THE INFRARED SPECTRA OF PRASEODYMIUM OXIDE AND PRASEODYMIUM CARBONATE. Available at: [Link]

-

ResearchGate. (2015). (PDF) Thermogravimetric Method Validation And Study Of Lanthanum Carbonate Octahydrate And Its Degradants. Available at: [Link]

-

SciSpace. (2015). Leaching Kinetics of Praseodymium in Sulfuric Acid of Rare Earth Elements (REE) Slag Concentrated by Pyrometallurgy from Magnetite Ore. Available at: [Link]

-

ResearchGate. (2012). Characterization and application of phase transformation from (PrNd)2(CO3)3-8H2O to (PrNd)(OH)(CO3). Available at: [Link]

-

AEM REE. (n.d.). Praseodymium Carbonate (Pr2(CO3)3). Available at: [Link]

-

American Elements. (n.d.). Praseodymium Carbonate. Available at: [Link]

-

OSTI.GOV. (1971). INFRARED SPECTRA OF RARE EARTH CARBONATES. (Technical Report). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of praseodymium oxide powder. Available at: [Link]

-

ResearchGate. (2015). Leaching kinetics of praseodymium in sulfuric acid of Rare Earth Elements (REE) slag concentrated by pyrometallurgy from magnetite ore. Available at: [Link]

-

ResearchGate. (2014). Leaching Kinetics of Praseodymium in Sulfuric Acid of Rare Earth Elements (REE) Slag Concentrated by Pyrometallurgy from Magnetite Ore. Available at: [Link]

-

AEM REE. (n.d.). Praseodymium Carbonate with Less Chlorine (Pr2(CO3)3). Available at: [Link]

-

SSERC. (n.d.). Rates of reaction (acid-carbonate) – data. Available at: [Link]

Sources

- 1. Buy this compound | 14948-62-0 [smolecule.com]

- 2. Praseodymium (III) Carbonate Octahydrate - ProChem, Inc. [prochemonline.com]

- 3. Praseodymium neodymium carbonate [xjxitu.com]

- 4. Praseodymium(III) carbonate - Wikipedia [en.wikipedia.org]

- 5. aemree.com [aemree.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility of Praseodymium Carbonate Octahydrate in different solvents

An In-depth Technical Guide to the Solubility of Praseodymium (III) Carbonate Octahydrate

Executive Summary

Praseodymium (III) carbonate octahydrate (Pr₂(CO₃)₃·8H₂O) is a key intermediate in the rare earth supply chain, serving as a precursor for high-purity praseodymium oxide and finding applications in ceramics, specialty glass, and high-power magnets[1][2]. A thorough understanding of its solubility characteristics across various solvent systems is paramount for professionals in process chemistry, materials science, and drug development. This guide provides a comprehensive overview of the theoretical principles governing its dissolution, presents available quantitative and qualitative solubility data, and details a robust experimental protocol for its determination.

Introduction to Praseodymium (III) Carbonate Octahydrate

Praseodymium (III) carbonate octahydrate is an inorganic salt characterized as a light green crystalline powder[1][3]. As a member of the lanthanide series, praseodymium exhibits complex chemical behaviors, and its carbonate form is a stable, easily handled solid.

1.1 Chemical and Physical Properties

-

Chemical Formula: Pr₂(CO₃)₃·8H₂O[3]

1.2 Significance and Applications The primary utility of praseodymium carbonate lies in its role as a convertible precursor. It can be readily transformed into other praseodymium compounds, most notably praseodymium oxide (Pr₆O₁₁) via thermal decomposition (calcination)[5]. Its applications include:

-

Coloring Agent: Used to impart a characteristic yellow-green color to glasses and enamels[1].

-

Advanced Materials: A starting material for creating high-power neodymium-iron-boron (NdFeB) magnets, where praseodymium can be a key component[1].

-

Catalysis: Employed in the manufacturing of catalysts for the petroleum and environmental protection sectors[1].

Theoretical Principles of Solubility

The solubility of an ionic compound like Pr₂(CO₃)₃·8H₂O is governed by the equilibrium between the solid lattice and its solvated ions.

2.1 Aqueous Dissolution Equilibrium In pure water, the compound establishes an equilibrium between the solid phase and its constituent ions in solution. This is a classic example of a sparingly soluble salt. The dissolution process can be represented by the following equilibrium equation:

Pr₂(CO₃)₃·8H₂O(s) ⇌ 2Pr³⁺(aq) + 3CO₃²⁻(aq) + 8H₂O(l)

The extent of this dissolution at a given temperature is quantified by the solubility product constant, Ksp.

2.2 Key Factors Influencing Solubility

-

pH: The carbonate anion (CO₃²⁻) is the conjugate base of the weak acid bicarbonate (HCO₃⁻). In acidic conditions (low pH), H⁺ ions react with carbonate ions, shifting the equilibrium to the right and dramatically increasing solubility.

-

Common Ion Effect: The presence of a soluble salt containing either Pr³⁺ or CO₃²⁻ ions from another source will suppress the dissolution of praseodymium carbonate, shifting the equilibrium to the left.

-

Complexation: Lanthanide ions are known to form stable complexes. In solutions with a high concentration of carbonate ions, soluble anionic complexes like [Pr(CO₃)₃]³⁻ or [Pr(CO₃)₄]⁵⁻ can form, leading to an increase in solubility beyond what the Ksp would predict[6]. Organic ligands and chelating agents can also enhance dissolution[7].

-

Temperature: For most salts where the dissolution process is endothermic, solubility increases with temperature[8].

Solubility Profile in Various Solvents

The solubility of Pr₂(CO₃)₃·8H₂O is highly dependent on the chemical nature of the solvent.

3.1 Aqueous Systems Praseodymium carbonate octahydrate is classified as insoluble in water[1][2][3][4]. Quantitative measurements confirm its very low solubility, making it a sparingly soluble salt. Upon dissolution, it dissociates into praseodymium (III) cations and carbonate anions.

3.2 Acidic Solutions The compound is readily soluble in mineral acids such as hydrochloric acid (HCl) or nitric acid (HNO₃)[1][4][5][9]. This is not a simple dissolution but a chemical reaction. The acid's protons (H⁺) react with the carbonate ions to form carbonic acid (H₂CO₃), which is unstable and decomposes into water and carbon dioxide gas. This continuous removal of the carbonate anion from the solution drives the dissolution equilibrium forward until the solid is completely dissolved[4][5][10].

The net ionic reaction is: Pr₂(CO₃)₃(s) + 6H⁺(aq) → 2Pr³⁺(aq) + 3H₂O(l) + 3CO₂(g)[4]

3.3 Organic Solvents this compound is insoluble in non-polar organic solvents. It is explicitly reported as being insoluble in ethanol[1]. As a highly polar ionic salt, it does not interact favorably with non-polar or weakly polar organic molecules. Some studies have explored dissolution in specialized green solvents like deep eutectic solvents (DES), which have shown promise for selectively dissolving rare-earth carbonates[11].

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of praseodymium carbonate.

| Solvent System | Temperature | Molar Solubility (mol/L) | Gram Solubility ( g/100 mL) | Source(s) |

| Water | 25 °C (Standard State) | 1.99 x 10⁻⁶ | ~1.21 x 10⁻⁴ | [4] |

| Mineral Acids | Ambient | Readily Soluble (Reaction) | Not Applicable | [1][4][5] |

| Ethanol | Ambient | Insoluble | Insoluble | [1] |

Note: Gram solubility was calculated from the molar solubility and the molar mass of the octahydrate form (605.97 g/mol ).

From the molar solubility in water, an approximate solubility product constant (Ksp) can be calculated: Ksp = [Pr³⁺]²[CO₃²⁻]³ = (2s)²(3s)³ = 4s² * 27s³ = 108s⁵ Where s = 1.99 x 10⁻⁶ mol/L Ksp ≈ 108 * (1.99 x 10⁻⁶)⁵ ≈ 3.39 x 10⁻²⁸

Experimental Determination of Solubility

This section provides a robust, self-validating protocol for determining the solubility of Pr₂(CO₃)₃·8H₂O in a given aqueous solvent system.

5.1 Principle An excess of the solid salt is equilibrated with the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is carefully separated from the undissolved solid. The concentration of the dissolved praseodymium in the solution is then determined using a highly sensitive analytical technique, such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), which is ideal for quantifying trace levels of rare earth elements.

5.2 Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

5.3 Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount (e.g., 1 g) of Pr₂(CO₃)₃·8H₂O to 50 mL of the desired solvent (e.g., deionized water) in a sealed, temperature-resistant vessel. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vessel in a constant-temperature shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a minimum of 24 hours. Lanthanide carbonate equilibria can be slow to establish, so a sufficient equilibration time is critical for trustworthy results[6].

-

Sampling: Cease agitation and allow the undissolved solid to settle completely.

-

Filtration: Carefully draw a sample of the clear supernatant using a volumetric pipette. Crucially, the sample must be filtered through a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended microcrystals. This is a self-validating step; failure to filter is a primary source of erroneously high solubility values.

-

Dilution: Accurately dilute the filtered sample into a known volume of a stabilizing matrix (typically 2% nitric acid) to bring the praseodymium concentration into the linear range of the analytical instrument. Perform a serial dilution to ensure accuracy.

-

Quantification: Prepare a set of calibration standards of Pr³⁺ from a certified reference material. Analyze the standards and the diluted samples using ICP-MS.

-

Calculation: Use the calibration curve to determine the Pr³⁺ concentration in the diluted samples. Back-calculate to find the concentration in the original saturated filtrate. This value represents the molar solubility of Pr³⁺. The molar solubility of the salt is half of this value, as per the stoichiometry (s = [Pr³⁺]/2).

Chemical Equilibria Visualization

The behavior of praseodymium carbonate in different aqueous environments is dictated by competing chemical equilibria.

Caption: Dissolution pathways in neutral vs. acidic water.

Conclusion

The solubility of praseodymium (III) carbonate octahydrate is highly dependent on the solvent system. It is practically insoluble in water and non-polar organic solvents but dissolves readily in acidic solutions through a chemical reaction that liberates carbon dioxide. This dichotomous behavior is fundamental to its role in chemical processing, enabling it to be precipitated from aqueous solutions and subsequently redissolved in acid for further purification or synthesis steps[9]. For researchers and drug development professionals using praseodymium compounds, a firm grasp of these solubility principles is essential for process design, impurity control, and the synthesis of novel materials.

References

-

Praseodymium(III) carbonate. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

This compound Powder, Pr2(CO3)3.8H2O, CAS 1494... (n.d.). Heeger Materials. Retrieved January 9, 2024, from [Link]

-

Praseodymium Carbonate. (n.d.). AMERICAN ELEMENTS. Retrieved January 9, 2024, from [Link]

-

Lanthanum carbonate. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Determining Solubility of an Unknown Salt at Various Temperatures. (n.d.). Fountainhead Press. Retrieved January 9, 2024, from [Link]

-

Solubility Experiment. (n.d.). Scribd. Retrieved January 9, 2024, from [Link]

-

Solubility of Nd measured in carbonate solutions... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Evidence of different stoichiometries for the limiting carbonate complexes of lanthanides(3). (n.d.). International Atomic Energy Agency, INIS. Retrieved January 9, 2024, from [Link]

-

Solubility and Solubility Product Determination of a Sparingly Soluble Salt... (2001). Journal of Chemical Education. Retrieved January 9, 2024, from [Link]

-

Solubility Product Constants or Ksp Values for Insoluble Salts. (n.d.). The Physics Classroom. Retrieved January 9, 2024, from [Link]

-

Organic Ligand-Mediated Dissolution and Fractionation of Rare-Earth Elements (REEs)... (2022). ACS Earth and Space Chemistry. Retrieved January 9, 2024, from [Link]

-

Selective dissolution of rare-earth element carbonates in deep eutectic solvents. (2019). ResearchGate. Retrieved January 9, 2024, from [Link]

-

The Kinetic Aspects of the Dissolution of Slightly Soluble Lanthanoid Carbonates. (2022). MDPI. Retrieved January 9, 2024, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 9, 2024, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 9, 2024, from [Link]

-

SOLUBILITY OF TRIVALENT LANTHANIDES IN THE PRESENCE OF CARBONATES. (2017). ResearchGate. Retrieved January 9, 2024, from [Link]

-

China High-Quality Praseodymium(III) carbonate octahydrate Pricelist... (n.d.). Theorem Chemical. Retrieved January 9, 2024, from [Link]

-

Appendix B: Solubility-Product Constants (Ksp) for Compounds at 25°C. (n.d.). OpenStax. Retrieved January 9, 2024, from [Link]

-

Praseodymium Carbonate (Pr2(CO3)3). (n.d.). AEM REE. Retrieved January 9, 2024, from [Link]

-

Solubility products of the rare-earth carbonates. (1966). Journal of Chemical & Engineering Data. Retrieved January 9, 2024, from [Link]

-

E3: Solubility Constants for Compounds at 25°C. (2020). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

-

Appendix B: Solubility-Product Constants (Ksp) for Compounds at 25°C. (2012). 2012 Book Archive. Retrieved January 9, 2024, from [Link]

-

Separation of Rare Earths - Art vs. Science (Part III). (2014). Technology Metals Research. Retrieved January 9, 2024, from [Link]

Sources

- 1. heegermaterials.com [heegermaterials.com]

- 2. aemree.com [aemree.com]

- 3. Praseodymium (III) Carbonate Octahydrate - ProChem, Inc. [prochemonline.com]

- 4. Praseodymium(III) carbonate - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. Separation of Rare Earths - Art vs. Science (Part III) | Institute for Rare Earths and Metals [en.institut-seltene-erden.de]

- 10. Praseodymium neodymium carbonate [xjxitu.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Praseodymium Carbonate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praseodymium carbonate octahydrate (Pr₂(CO₃)₃·8H₂O) is a critical precursor in the synthesis of various functional materials, including high-purity praseodymium oxides used in catalysts, ceramics, and electronic components.[1][2] Understanding its thermal decomposition behavior is paramount for controlling the morphology, particle size, and stoichiometry of the final product. This technical guide provides a comprehensive analysis of the multi-stage thermal decomposition of this compound, detailing the experimental methodologies for its characterization, the causal relationships behind the observed transformations, and the nature of the intermediate and final products.

Introduction: The Significance of Praseodymium Compounds

Praseodymium, a rare earth element, and its compounds are integral to numerous advanced technologies. The controlled thermal decomposition of its carbonate salt is a fundamental process for producing praseodymium oxides with tailored properties. The final oxide's characteristics, such as surface area and particle morphology, are heavily influenced by the decomposition pathway of the precursor.[3][4] This guide elucidates the intricate steps of this transformation, providing researchers with the foundational knowledge to manipulate this process for specific applications.

Experimental Characterization of Thermal Decomposition

A multi-technique approach is essential for a thorough investigation of the thermal decomposition of Pr₂(CO₃)₃·8H₂O. The synergy between thermogravimetric analysis (TGA), differential thermal analysis (DTA), X-ray diffraction (XRD), and infrared spectroscopy (IR) provides a complete picture of the mass losses, thermal events, and structural changes occurring during heating.

Core Experimental Protocols

2.1.1. Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol outlines the simultaneous measurement of mass change and temperature difference between the sample and a reference material as a function of temperature.

-

Instrumentation: A simultaneous TGA/DTA instrument.

-

Sample Preparation: A small quantity (typically 5-10 mg) of finely ground Pr₂(CO₃)₃·8H₂O powder is placed in an alumina or platinum crucible.[5]

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to approximately 1400 °C to ensure complete decomposition.[3][4]

-

Atmosphere: The experiment is typically conducted under a dynamic atmosphere of air or an inert gas like nitrogen or helium, with a constant flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: The instrument records the sample's mass and the temperature difference (ΔT) as a function of the furnace temperature.

2.1.2. X-ray Diffraction (XRD)

XRD is employed to identify the crystalline phases present at different stages of the decomposition.

-

Methodology: Samples are heated to specific temperatures corresponding to the thermal events observed in the TGA/DTA curves.

-

Sample Quenching: To preserve the high-temperature phases, samples are rapidly cooled (quenched) after reaching the desired temperature.[6]

-

Analysis: The quenched samples are analyzed by XRD to determine their crystal structure.

2.1.3. Infrared Spectroscopy (IR)

IR spectroscopy helps in identifying the functional groups present in the intermediate and final products.

-

Methodology: Similar to XRD, samples are prepared by heating to specific temperatures.

-

Analysis: The IR spectra are recorded to monitor the disappearance of water and carbonate bands and the appearance of metal-oxide bands.[3][4]

The Multi-Stage Decomposition Pathway

The thermal decomposition of Pr₂(CO₃)₃·8H₂O is a sequential process involving dehydration, followed by the decomposition of the anhydrous carbonate into intermediate oxycarbonates and finally to the stable oxide.

Stage 1: Dehydration

The initial mass loss observed in the TGA curve corresponds to the removal of water of hydration. This process typically occurs in multiple steps. For instance, this compound may first lose six molecules of water at around 100 °C.[1] The complete dehydration to anhydrous Pr₂(CO₃)₃ occurs at higher temperatures.

Pr₂(CO₃)₃·8H₂O → Pr₂(CO₃)₃ + 8H₂O

Stage 2: Decomposition to Oxycarbonates

Following dehydration, the anhydrous praseodymium carbonate decomposes to form intermediate oxycarbonates. The formation of these intermediates is a critical step that influences the morphology of the final oxide. The common intermediate phases for rare earth carbonates are of the type (RE)₂O(CO₃)₂ and (RE)₂O₂CO₃.[7]

Pr₂(CO₃)₃ → Pr₂O(CO₃)₂ + CO₂ Pr₂O(CO₃)₂ → Pr₂O₂CO₃ + CO

The exact temperature ranges for the formation and stability of these oxycarbonates are dependent on the experimental conditions, particularly the partial pressure of CO₂ in the atmosphere.

Stage 3: Final Decomposition to Oxide

The final stage of the decomposition involves the breakdown of the most stable oxycarbonate intermediate to form praseodymium oxide. The stable form of praseodymium oxide under typical calcination conditions in air is Pr₆O₁₁.[3][4][8]

3Pr₂O₂CO₃ + O₂ → Pr₆O₁₁ + 3CO₂

Studies have shown that regardless of the starting praseodymium compound (hydroxide, carbonate, etc.), the final product of thermal decomposition at high temperatures (e.g., 1400 °C) is Pr₆O₁₁.[3][4]

Data Presentation and Visualization

Tabulated Thermal Decomposition Data

| Temperature Range (°C) | Mass Loss (%) | Associated Reaction | Intermediate/Final Product |

| Ambient - 200 | Variable | Dehydration (loss of H₂O) | Anhydrous/Partially hydrated Pr₂(CO₃)₃ |

| 200 - 500 | Variable | Initial Decarbonation | Pr₂O(CO₃)₂ |

| 500 - 700 | Variable | Further Decarbonation | Pr₂O₂CO₃ |

| > 700 | Variable | Final Decomposition and Oxidation | Pr₆O₁₁ |

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Visualizing the Decomposition Pathway and Experimental Workflow

Caption: Experimental workflow and decomposition pathway of Pr₂(CO₃)₃·8H₂O.

Causality and Field-Proven Insights

The choice of experimental parameters is not arbitrary; it is dictated by the chemical and physical transformations occurring.

-

Heating Rate: A slower heating rate can help in resolving overlapping decomposition steps, providing a clearer distinction between the formation of different intermediate phases.

-

Atmosphere: The presence of CO₂ in the atmosphere can shift the decomposition temperatures of the carbonate and oxycarbonate phases to higher values due to Le Chatelier's principle. Performing the decomposition under an inert atmosphere can lead to different oxide stoichiometries.

-

Precursor Morphology: The initial particle size and morphology of the this compound can influence the kinetics of decomposition and the characteristics of the final oxide product.

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process that is fundamental to the production of high-quality praseodymium oxide. A thorough understanding of the dehydration, intermediate oxycarbonate formation, and final oxide formation, as elucidated by techniques like TGA/DTA, XRD, and IR spectroscopy, is crucial for researchers and professionals in materials science and drug development. By carefully controlling the experimental conditions, it is possible to tailor the properties of the resulting praseodymium oxide for a wide range of advanced applications.

References

-

Treu, B. L., Fahrenholtz, W., et al. (2011). Thermal Decomposition Behavior of Praseodymium Oxides, Hydroxides, and Carbonates. ResearchGate. [Link]

-

Foger, K., Hoang, M., & Turney, T. W. (1992). Formation and thermal decomposition of rare-earth carbonates. Semantic Scholar. [Link]

-

Gschneidner, K. A., Jr., & Eyring, L. (Eds.). (2017). Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates. MDPI. [Link]

-

Praseodymium neodymium carbonate. (n.d.). Anhui Ruisen New Material Technology Co., Ltd. [Link]

-

Treu, B. L., Fahrenholtz, W., et al. (2011). Thermal decomposition behavior of praseodymium oxides, hydroxides, and carbonates. ResearchGate. [Link]

-

Hussein, G. A. M. (2020). Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field. ACS Omega. [Link]

-

Onstott, E. I., & Person, W. B. (1981). Thermal Decomposition of Praseodymium Oxalate Hydrate. Journal of the Ceramic Society of Japan. [Link]

-

Haensch, A., et al. (2010). Procedia Engineering. ResearchGate. [Link]

-

Hussein, G. A. M. (1994). Formation of praseodymium oxide from the thermal decomposition of hydrated praseodymium acetate and oxalate. ResearchGate. [Link]

-

Treu, B., et al. (2011). Praseodymium oxides. Complete characterization by determining oxygen content. Universitat Jaume I. [Link]

-

Melnikov, P., et al. (2011). Synthesis and Thermal Decomposition of High-Entropy Layered Rare Earth Hydroxychlorides. MDPI. [Link]

-

Barma, M. C., & Williams-Jones, A. E. (2018). Thermal Decomposition of a Rare Earth Ore. PolyPublie. [Link]

-

Bishop, C. B. (1959). A study of the thermal decomposition of the carbonates and oxalates of some rare earth elements by differential thermal analysis. Michigan State University. [Link]

-

Praseodymium(III) carbonate. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Zhang, J., et al. (2015). Characterization and application of phase transformation from (PrNd)2(CO3)3·8H2O to (PrNd)(OH)(CO3). ResearchGate. [Link]

-

Fröberg, L. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University. [Link]

-

Praseodymium Carbonate (Pr2(CO3)3). (n.d.). AEM REE. [Link]

-

Melnikov, P., et al. (2013). Thermal decomposition of praseodymium nitrate hexahydrate Pr(NO3)3·6H2O. Semantic Scholar. [Link]

-

Gascon, J., et al. (2021). Thermal Decomposition of [AH][M(HCOO)3] Perovskite-Like Formates. MDPI. [Link]

-

Altarawneh, M., et al. (2020). Co-pyrolysis of polyethylene with products from thermal decomposition of brominated flame retardants. PubMed. [Link]

Sources

- 1. Praseodymium neodymium carbonate [xjxitu.com]

- 2. aemree.com [aemree.com]

- 3. "Thermal Decomposition Behavior of Praseodymium Oxides, Hydroxides, and" by Becky L. Treu, William Fahrenholtz et al. [scholarsmine.mst.edu]

- 4. researchgate.net [researchgate.net]

- 5. web.abo.fi [web.abo.fi]

- 6. py.itc.uji.es [py.itc.uji.es]

- 7. netsu.org [netsu.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Praseodymium Carbonate Octahydrate (CAS 14948-62-0)

This guide provides a comprehensive technical overview of Praseodymium Carbonate Octahydrate, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, synthesis, and characterization, with a focus on its emerging applications.

Introduction: The Significance of this compound

Praseodymium (Pr), a rare earth element, forms a variety of compounds with unique chemical and physical properties. Among these, Praseodymium(III) Carbonate Octahydrate (Pr₂(CO₃)₃·8H₂O) stands out as a critical precursor and functional material in diverse scientific and industrial fields.[1][2] This light green, crystalline powder is generally insoluble in water but readily dissolves in acids, a characteristic that underpins many of its applications.[1][2][3] Its primary importance lies in its role as a starting material for the synthesis of high-purity praseodymium oxide and other praseodymium compounds.[1][2] Beyond this foundational use, it is gaining traction in catalysis, luminescent materials, and even in the realm of environmental science.[4][5] This guide will explore the multifaceted nature of this compound, from its molecular structure to its performance in advanced applications.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization. These properties dictate its behavior in different chemical environments and its suitability for various applications.

| Property | Value | Reference |

| CAS Number | 14948-62-0 | [3][6] |

| Molecular Formula | Pr₂(CO₃)₃·8H₂O | [1][6] |

| Molecular Weight | 605.97 g/mol | [6][7] |

| Appearance | Light green crystalline solid/powder | [1][2][6] |

| Solubility | Insoluble in water and ethanol; Soluble in acids | [1][3] |

| Crystal System | Orthorhombic (based on isostructural Lanthanum Carbonate Octahydrate) | [8][9] |

The crystal structure of lanthanide carbonates, such as the isostructural lanthanum carbonate octahydrate, reveals a complex, layered arrangement with coordinated metal ions and extensive hydrogen bonding involving the water molecules.[8][9] This structure is crucial in understanding the material's thermal decomposition behavior and its reactivity.

Synthesis and Manufacturing: Pathways to a High-Purity Compound

The synthesis of this compound can be achieved through several methods, each offering distinct advantages in terms of purity, yield, and scalability. The choice of synthesis route is often dictated by the desired final application and the available starting materials.

Precipitation from Aqueous Solution

A widely employed and straightforward method involves the reaction of a soluble praseodymium salt, typically praseodymium chloride (PrCl₃), with a carbonate source, such as sodium bicarbonate (NaHCO₃).[3][4]

Reaction: 2 PrCl₃ + 6 NaHCO₃ → Pr₂(CO₃)₃·8H₂O(s) + 6 NaCl + 3 H₂O + 3 CO₂

This reaction precipitates the desired octahydrate, which can then be isolated through filtration, washed to remove impurities like sodium chloride, and dried under controlled conditions. The use of a bicarbonate solution saturated with carbon dioxide can also be effective.[3]

Hydrolysis of Praseodymium(III) Chloroacetate

An alternative synthesis route involves the hydrolysis of praseodymium(III) chloroacetate.[3][4]

Reaction: 2 Pr(C₂Cl₃O₂)₃ + 9 H₂O → Pr₂(CO₃)₃·8H₂O(s) + 6 CHCl₃ + 3 CO₂

This method can yield high-purity praseodymium carbonate and is of interest in specific laboratory-scale preparations.

Hydrothermal Synthesis

For applications demanding highly crystalline and uniform particles, hydrothermal synthesis presents a compelling option. This technique involves reacting praseodymium precursors in an aqueous solution under elevated temperature and pressure in a sealed vessel (autoclave). The controlled conditions allow for precise control over crystal growth and morphology.[4]

Caption: Comparative workflow of precipitation and hydrothermal synthesis methods.

Analytical Characterization: Ensuring Quality and Purity

To guarantee the quality and purity of this compound, a suite of analytical techniques is employed. These methods provide insights into the material's composition, structure, and thermal properties.

-

X-Ray Diffraction (XRD): This is a fundamental technique for confirming the crystalline phase of the material and identifying any crystalline impurities.[10]

-

Thermogravimetric Analysis (TGA): TGA is crucial for determining the water content and studying the thermal decomposition profile of the compound. The analysis of isostructural lanthanum carbonate octahydrate shows distinct weight loss steps corresponding to the removal of water molecules and the subsequent decomposition of the carbonate to the oxide.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrational bands of carbonate and water molecules within the compound, confirming its chemical identity.[11]

-

Elemental Analysis: Techniques such as Inductively Coupled Plasma (ICP) analysis can be used to determine the purity of the praseodymium and quantify any trace metal impurities.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical aspect of its chemistry, particularly as it is a primary route to producing praseodymium oxides. When heated, the compound undergoes a multi-step decomposition process.[11][12]

-

Dehydration: The initial weight loss corresponds to the removal of the eight water molecules. This typically occurs in stages, with some water molecules being more strongly bound within the crystal lattice than others.[8][12]

-

Decarbonylation: At higher temperatures, the anhydrous praseodymium carbonate decomposes, releasing carbon dioxide to form intermediate oxycarbonates and ultimately praseodymium oxide.[13] The final oxide phase (e.g., Pr₆O₁₁) depends on the temperature and atmospheric conditions during decomposition.[11][13]

Caption: Simplified thermal decomposition pathway of this compound.

Key Applications in Research and Development

While its use as a precursor is well-established, this compound is finding new and exciting applications in various research and development sectors.

Catalysis

Praseodymium compounds, including the carbonate, are being investigated as catalysts in organic synthesis and environmental applications.[4][5]

-

Transesterification Reactions: It has shown synergistic effects with other metal oxides, such as gallium and zirconium oxides, in the synthesis of dimethyl carbonate.[4]

-

CO₂ Conversion: Praseodymium-modified materials exhibit enhanced activity in the photocatalytic conversion of carbon dioxide into valuable chemicals like carbon monoxide.[4]

Luminescent Materials and Glass Colorants

The praseodymium ion (Pr³⁺) possesses unique luminescent properties. This compound serves as a source of these ions for the development of phosphors and other luminescent materials used in optoelectronics and biomedical imaging.[4] Additionally, it is used to impart a characteristic yellow-green color to glasses and enamels.[1][14] This coloration is not merely aesthetic; praseodymium-doped glass is used in welders' goggles because it effectively filters out infrared radiation.[5]

High-Strength Magnets

Praseodymium is a key component in some of the most powerful permanent magnets, such as neodymium-iron-boron (NdFeB) magnets. Praseodymium can be substituted for some of the neodymium to improve the magnetic properties and corrosion resistance. The carbonate serves as a precursor for producing the praseodymium metal or oxide used in the manufacturing of these high-performance magnets.[1][15]

Handling, Storage, and Safety Considerations

This compound is considered to have slight moisture absorption capabilities.[12] It should be stored in a cool, dry place in a tightly sealed container to prevent hydration or reaction with atmospheric components. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the material. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Future Outlook and Potential in Drug Development

While direct applications in drug development are not yet mainstream, the unique properties of lanthanides, including praseodymium, are attracting interest. Lanthanide ions can act as probes in biological systems due to their luminescent and magnetic properties. They are also being explored as potential therapeutic agents. The controlled synthesis of praseodymium-based nanoparticles from precursors like the carbonate could open new avenues in drug delivery, medical imaging (as contrast agents), and photodynamic therapy. The ability to easily convert the carbonate to other praseodymium compounds makes it a versatile starting point for synthesizing novel materials for biomedical research.[4][16]

Conclusion

This compound (CAS 14948-62-0) is more than just a simple inorganic salt. It is a versatile and essential compound that serves as a gateway to a wide array of advanced materials. Its well-defined chemical properties, coupled with established synthesis and characterization protocols, make it a reliable material for researchers. From its foundational role in producing praseodymium oxide to its emerging applications in catalysis, magnetism, and luminescence, this compound continues to be a compound of significant interest to the scientific community. Its potential in the development of novel functional materials for various technological and biomedical fields remains a promising area of exploration.

References

-

Heeger Materials. This compound Powder, Pr2(CO3)3.8H2O, CAS 14948-62-0. [Link]

-

ResearchGate. Crystal structure of Lanthanum carbonate octahydrate viewed along b-axis. [Link]

-

Heeger Materials Inc. Praseodymium Metal and Compounds Supplier. [Link]

-

Wikipedia. Praseodymium(III) carbonate. [Link]

-

AEM REE. Praseodymium Carbonate (Pr2(CO3)3). [Link]

-

Otto Chemie Pvt. Ltd. Praseodymium carbonate, octahydrate, 99.99%. [Link]

-

Ereztech. Praseodymium(III) carbonate octahydrate. [Link]

-

Shanghai Theorem Chemical Technology Co., Ltd. China High-Quality Praseodymium(III) carbonate octahydrate Pricelist, Suppliers Manufacturer. [Link]

-

Praseodymium neodymium carbonate manufacturer. Praseodymium neodymium carbonate. [Link]

-

Shinn, D. B., & Eick, H. A. (1968). The Crystal Structure of Lanthanum Carbonate Octahydrate. Inorganic Chemistry, 7(7), 1340-1345. [Link]

-

ACS Publications. Crystal structure of lanthanum carbonate octahydrate. [Link]

-

ResearchGate. Thermogravimetric Method Validation And Study Of Lanthanum Carbonate Octahydrate And Its Degradants. [Link]

-

American Elements. Praseodymium Carbonate. [Link]

-

UJI. (2019). Praseodymium oxides. Complete characterization by determining oxygen content. [Link]

-

ResearchGate. Thermal decomposition behavior of praseodymium oxides, hydroxides, and carbonates. [Link]

-

ACS Publications. (2020). Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field. [Link]

-

PubChem. Lanthanum carbonate octahydrate. [Link]

-

INIS-IAEA. Thermal decomposition of praseodymium nitrate hexahydrate Pr(NO3)3·6H2O. [Link]

-

Ottokemi. Praseodymium carbonate, octahydrate, 99.9%. [Link]

Sources

- 1. heegermaterials.com [heegermaterials.com]

- 2. aemree.com [aemree.com]

- 3. Praseodymium(III) carbonate - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 14948-62-0 [smolecule.com]

- 5. heegermaterials.com [heegermaterials.com]

- 6. One moment, please... [prochemonline.com]

- 7. Praseodymium Carbonate | Praseodymium(III) carbonate octahydrate | C3H16O17Pr2 - Ereztech [ereztech.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. py.itc.uji.es [py.itc.uji.es]

- 11. researchgate.net [researchgate.net]

- 12. Praseodymium neodymium carbonate [xjxitu.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Praseodymium carbonate, octahydrate, 99.9% 14948-62-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 15. 14948-62-0 | India [ottokemi.com]

- 16. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Physical Appearance and Color of Praseodymium(III) Carbonate Octahydrate (Pr₂(CO₃)₃·8H₂O)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of praseodymium(III) carbonate octahydrate (Pr₂(CO₃)₃·8H₂O), with a particular focus on its physical appearance and color. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characteristics, thermal behavior, and spectroscopic properties of this inorganic compound. The guide aims to serve as a valuable resource by not only presenting factual data but also explaining the underlying scientific principles and experimental methodologies. All information is supported by citations to authoritative scientific literature.

Introduction

Praseodymium(III) carbonate octahydrate is an inorganic compound of the lanthanide series, characterized by the chemical formula Pr₂(CO₃)₃·8H₂O. As a salt of the rare earth element praseodymium, it serves as a significant precursor in the synthesis of other praseodymium compounds, including its oxides, which have applications in ceramics, catalysis, and as coloring agents in glasses and enamels[1]. The hydrated form, specifically the octahydrate, is the common commercially available variant.

A thorough understanding of the physical and chemical characteristics of Pr₂(CO₃)₃·8H₂O is paramount for its effective utilization in research and development. This guide provides an in-depth exploration of its properties, with a special emphasis on its visual attributes and the factors that influence them.

Physical and Chemical Properties

Praseodymium(III) carbonate octahydrate is consistently described as a green or light green crystalline solid[2][3][4]. This characteristic green color is a hallmark of many praseodymium(III) compounds and is intricately linked to the electronic configuration of the Pr³⁺ ion.

Color and Appearance

Crystal Structure

Praseodymium(III) carbonate octahydrate is isostructural with the mineral lanthanite, crystallizing in the orthorhombic crystal system[5]. The space group has been identified as Pccn[5]. The crystal structure consists of praseodymium ions coordinated to carbonate ions and water molecules. A detailed crystallographic analysis would reveal the precise bond lengths and angles, which are crucial for understanding the compound's stability and reactivity.

Solubility

Praseodymium(III) carbonate octahydrate is insoluble in water but will dissolve in acids[1][4]. The reaction with acids results in the evolution of carbon dioxide gas, as shown in the following reaction:

Pr₂(CO₃)₃ + 6H⁺ → 2Pr³⁺ + 3H₂O + 3CO₂

This reactivity is a key characteristic of carbonate salts.

Thermal Properties

The thermal decomposition of Pr₂(CO₃)₃·8H₂O is a multi-step process involving dehydration followed by the decomposition of the anhydrous carbonate. Upon heating, the eight water molecules are lost. One source suggests that the octahydrate of a similar praseodymium neodymium carbonate loses six molecules of crystal water at 100°C[5]. A comprehensive thermogravimetric analysis (TGA) and differential thermal analysis (DTA) would reveal the precise temperatures at which these dehydration and decomposition events occur. The final decomposition product upon heating to high temperatures in the air is typically the stable praseodymium oxide, Pr₆O₁₁.

A study on the thermal decomposition of praseodymium carbonate octahydrate reveals a multi-stage process[6]. The initial mass loss corresponds to the removal of water of hydration, followed by the decomposition of the carbonate to form intermediate oxycarbonates, and finally, the formation of praseodymium oxide at higher temperatures[6].

| Property | Value | Source(s) |

| Chemical Formula | Pr₂(CO₃)₃·8H₂O | [2][3] |

| Molecular Weight | 605.96 g/mol | [6][7] |

| Appearance | Green or light green crystalline solid | [2][3][4] |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pccn | [5] |

| Solubility | Insoluble in water, soluble in acids | [1][4] |

Experimental Protocols

Synthesis of Praseodymium(III) Carbonate Octahydrate

The synthesis of crystalline rare earth carbonates, including the lanthanite-type octahydrates, has been described in the literature. A common and reliable method is the hydrolysis of the corresponding trichloroacetate salt.

Protocol for the Synthesis of Pr₂(CO₃)₃·8H₂O:

-

Preparation of Praseodymium(III) Trichloroacetate Solution:

-

Dissolve a known quantity of praseodymium(III) oxide (Pr₆O₁₁) in a minimal amount of concentrated hydrochloric acid.

-

Evaporate the solution to near dryness to remove excess acid.

-

Dissolve the resulting praseodymium(III) chloride in deionized water.

-

To this solution, add a stoichiometric amount of trichloroacetic acid.

-

-

Hydrolysis and Precipitation:

-

Heat the praseodymium(III) trichloroacetate solution to initiate hydrolysis. The reaction is as follows: 2Pr(C₂Cl₃O₂)₃ + 11H₂O → Pr₂(CO₃)₃·8H₂O + 6CHCl₃ + 3CO₂

-

Maintain the temperature and stir the solution to ensure a complete reaction. The formation of a green precipitate indicates the formation of praseodymium(III) carbonate octahydrate.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the green precipitate several times with deionized water to remove any unreacted starting materials and byproducts.

-

Collect the solid by filtration.

-

Dry the product in a desiccator over a suitable drying agent at room temperature to obtain the final Pr₂(CO₃)₃·8H₂O crystalline solid.

-

The synthesis of lanthanite-type rare earth carbonates can also be achieved by the reaction of a soluble rare earth salt with an alkali metal carbonate or bicarbonate under controlled conditions[2][8].

Caption: Characterization workflow for Pr₂(CO₃)₃·8H₂O.

Conclusion

Praseodymium(III) carbonate octahydrate is a green crystalline solid whose color is dictated by the electronic structure of the Pr³⁺ ion. Its synthesis via the hydrolysis of praseodymium(III) trichloroacetate provides a reliable method for obtaining this compound in a pure, crystalline form. A thorough characterization using a combination of spectroscopic, crystallographic, and thermal analysis techniques is crucial for confirming its identity and understanding its properties. This guide has provided a detailed overview of the key aspects of Pr₂(CO₃)₃·8H₂O, offering valuable insights for researchers and scientists working with this and related rare earth compounds.

References

- Nagashima, K., Wakita, H., & Mochizuki, A. (1973). The Synthesis of Crystalline Rare Earth Carbonates. Bulletin of the Chemical Society of Japan, 46(1), 152-156.

- Caro, P. (1968). Contribution à l'étude des carbonates simples et des oxynitrates de terres rares. Comptes Rendus de l'Académie des Sciences, Série C, 266, 494-497.

-

Wikipedia. (n.d.). Praseodymium(III) carbonate. Retrieved from [Link]

-

American Elements. (n.d.). Praseodymium Carbonate. Retrieved from [Link]

-

MDPI. (2020). Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates. Retrieved from [Link]

-

International Journal of Mineralogy, Metallurgy, and Materials. (2020). Preparation of crystalline rare earth carbonates with large particle size from the lixivium of weathered crust elution-deposited. Retrieved from [Link]

-

Defense Technical Information Center. (1961). RARE EARTH OXIDE SYSTEMS. PART II. THE INFRARED SPECTRA OF PRASEODYMIUM OXIDE AND PRASEODYMIUM CARBONATE. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV-Vis diffuse reflectance spectra of as-synthesized praseodymium... Retrieved from [Link]

-

Wikipedia. (n.d.). Praseodymium(III) carbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA, dTGA and residual gas analyser (RGA) thermal decomposition data of... Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structure and CO2 Sensing Properties of Rare-earth oxycarbonates. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal chemistry of RE(CO3)OH. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Trends in Structure and Thermodynamic Properties of Normal Rare Earth Carbonates and Rare Earth Hydroxycarbonates. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis diffuse reflectance spectrum (a), plot to determine the band gap... Retrieved from [Link]

-

American Elements. (n.d.). Praseodymium Carbonate Hydrate. Retrieved from [Link]

-

YouTube. (2021, September 7). How do you measure the diffuse reflectance spectra of any solid sample?. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra for each one of the solutions of Pr (III)... Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). An infrared, Raman, and X-ray database of battery interphase components. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical TG/DTA-EGA(CO 2 , H 2 O) traces for the thermal decomposition... Retrieved from [Link]

-

arXiv. (2023). An infrared, Raman, and X-ray database of battery interphase components. Retrieved from [Link]

-

SpectraBase. (n.d.). praseodymium sulfate, hydrated - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (2023). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. Retrieved from [Link]

-

Spectroscopy. (2019). The Importance of Fourier-Transform Infrared Spectroscopy in the Identification of Carbonate Phases Differentiated in Magnesium Content. Retrieved from [Link]

Sources

- 1. Praseodymium(III) carbonate - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Praseodymium (III) Carbonate Octahydrate - ProChem, Inc. [prochemonline.com]

- 4. americanelements.com [americanelements.com]

- 5. mdpi.com [mdpi.com]

- 6. Buy this compound | 14948-62-0 [smolecule.com]

- 7. 014609.14 [thermofisher.com]

- 8. academic.oup.com [academic.oup.com]

A Comprehensive Safety Guide to Praseodymium (III) Carbonate Octahydrate for Laboratory Professionals

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the safe handling, storage, and emergency management of Praseodymium (III) Carbonate Octahydrate. Moving beyond a standard safety data sheet (SDS), this document elucidates the causality behind safety protocols, providing a framework for a self-validating culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

Praseodymium (III) Carbonate Octahydrate is a water-insoluble, green crystalline solid.[1][2][3] Its primary utility in research and industry stems from its properties as a precursor for other praseodymium compounds, such as the oxide, and its use in coloring glasses and enamels and creating high-power magnets.[2][4] While generally stable, its safe application hinges on a comprehensive understanding of its characteristics. It is notably soluble in acids, a reaction that produces carbon dioxide gas, and is insoluble in water.[1][2][5][6]

| Property | Data | Source(s) |

| Chemical Name | Praseodymium (III) Carbonate Octahydrate | [1][7][8] |

| Synonyms | Dipraseodymium tricarbonate octahydrate | [7][8] |

| Molecular Formula | Pr₂(CO₃)₃·8H₂O | [1][2] |

| CAS Number | 14948-62-0 | [1][2][5][8][9] |

| Molar Mass | 605.97 g/mol | [1] |

| Appearance | Green crystalline solid/powder | [1][2][3] |

| Solubility | Insoluble in water; Soluble in acids | [1][2][5][6] |

| Odor | Odorless | [10] |

Hazard Identification and Risk Assessment

While some safety data sheets provide a non-hazardous classification under the Globally Harmonized System (GHS)[3], more detailed analyses classify Praseodymium (III) Carbonate Octahydrate as a hazardous substance warranting significant precautions. The primary risks are associated with its physical form as a powder, which can be easily aerosolized during handling.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[11]

The toxicological properties of this compound have not been fully investigated, a critical data gap that necessitates a conservative approach to handling.[3][12] The causality of irritation is likely due to the mechanical action of fine particles on mucous membranes and the potential for praseodymium ions to interfere with cellular processes upon exposure. Therefore, a rigorous risk assessment is paramount before any laboratory work commences.

Caption: Risk Assessment Workflow for Praseodymium Carbonate Octahydrate.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the primary defense against exposure, supplemented by administrative controls and PPE. This approach is fundamental to minimizing risk.

-

Engineering Controls: All manipulations of Praseodymium (III) Carbonate Octahydrate powder must be conducted within a certified chemical fume hood or a glove box.[3] Local exhaust ventilation should be employed to capture dust at its source. The objective is to prevent the compound from entering the laboratory's general atmosphere, thereby protecting all personnel, not just the immediate user.

-

Personal Protective Equipment (PPE): The final barrier between the researcher and the hazard. The selection of PPE must be deliberate and based on the identified risks.

-

Eye Protection: Chemical safety goggles are mandatory to protect against dust particles.[3] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[3]

-

Skin Protection: Nitrile or rubber gloves are required to prevent dermal contact.[3] A full-coverage lab coat must be worn and kept fastened.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH/MSHA-approved respirator appropriate for particulates should be used.[3][12]

-

Standard Operating Procedures for Safe Handling and Storage

Adherence to validated protocols is essential for safety and experimental reproducibility.

Protocol 4.1: Weighing and Handling Solid this compound

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat) before entering the designated handling area.

-

Work Area: Confirm that the chemical fume hood is operational and functioning to specification.

-

Handling: Transfer the desired amount of the compound from its storage container to a weighing vessel using a spatula. Perform this action gently and close to the work surface to minimize dust generation.[12]

-

Cleanup: After use, securely close the primary container. Wipe down the spatula and the work surface within the fume hood with a damp cloth to collect any residual dust.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

Protocol 4.2: Storage Requirements

-

Container: Ensure the compound is stored in a tightly sealed container to prevent exposure to air and moisture.[13]

-

Location: Store in a cool, dry, and well-ventilated area.[3][10][13]

-

Incompatibilities: Segregate from strong acids.[3] The compound reacts with acids to release carbon dioxide gas, which can cause container pressurization.[5][6]

-

Hygroscopicity: Be aware that the material is slightly hygroscopic and should be protected from moisture.[3][6]

Emergency Response Protocols

Rapid and correct response during an incident can significantly mitigate harm.

Protocol 5.1: Accidental Spills

-

Evacuation and Alerting: Alert personnel in the immediate area and restrict access.

-

Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[3][12]

-

PPE: Don appropriate PPE, including respiratory protection if necessary.[3][12]

-

Containment: Prevent the spill from spreading or entering drains.[3][10][12]

-

Cleanup: Carefully sweep or scoop up the spilled solid, avoiding dust creation, and place it into a clearly labeled, sealed container for disposal.[3][10][12] Do not use water for cleanup as it may create a slurry that is more difficult to manage.

-

Decontamination: Clean the spill area with a damp cloth, followed by soap and water.

Protocol 5.2: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists. | [3][9] |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical advice if irritation develops or persists. | [3][9] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. | [3][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][9] |

Fire and Reactivity Data

-

Flammability: Praseodymium (III) Carbonate Octahydrate is not flammable.[3]

-

Extinguishing Media: In the event of a fire involving this compound, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Hazardous Decomposition: Upon heating, it may decompose to produce carbon oxides and praseodymium oxide fumes.[3] Firefighters should wear self-contained breathing apparatus.[3]

-

Chemical Stability: The compound is stable under normal storage conditions.[3]

-

Incompatible Materials: Strong acids.[3]

References

-

Praseodymium(III) carbonate - Wikipedia. [Link]

-

Praseodymium(III) carbonate octahydrate | C3H16O17Pr2 - Ereztech. [Link]

-

This compound Powder, Pr2(CO3)3.8H2O, CAS 14948-62-0 - Heeger Materials. [Link]

-

SDS Praseodymium - Purdue Physics department. [Link]

-

Praseodymium neodymium carbonate - Chemicalmades. [Link]

-

Praseodymium Carbonate | AMERICAN ELEMENTS ®. [Link]

Sources

- 1. Praseodymium (III) Carbonate Octahydrate - ProChem, Inc. [prochemonline.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. One moment, please... [prochemonline.com]

- 4. americanelements.com [americanelements.com]

- 5. Praseodymium(III) carbonate - Wikipedia [en.wikipedia.org]

- 6. Praseodymium neodymium carbonate [xjxitu.com]

- 7. Praseodymium Carbonate | Praseodymium(III) carbonate octahydrate | C3H16O17Pr2 - Ereztech [ereztech.com]

- 8. Praseodymium CarbonateCAS #: 14948-62-0 [eforu-chemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. physics.purdue.edu [physics.purdue.edu]

- 13. prochemonline.com [prochemonline.com]

Magnetic properties of praseodymium compounds

An In-depth Technical Guide to the Magnetic Properties of Praseodymium Compounds

Authored by: A Senior Application Scientist

Introduction

Praseodymium (Pr), the third member of the lanthanide series, is a fascinating element valued for its unique magnetic, electrical, and optical properties.[1][2] While often overshadowed by its neighbor neodymium in the realm of high-performance magnets, praseodymium and its compounds exhibit a rich variety of magnetic phenomena that are of significant interest to researchers and scientists. This guide provides an in-depth technical exploration of the core principles governing the magnetism of praseodymium compounds, the advanced experimental techniques used to characterize them, and a look into some of the most notable examples and their applications. The aim is to furnish researchers, materials scientists, and professionals in related fields with a foundational understanding of this intriguing class of materials.

Fundamental Principles of Magnetism in Praseodymium Compounds

The magnetic behavior of praseodymium compounds is fundamentally rooted in the electronic structure of the praseodymium ion, most commonly found in its trivalent state (Pr³⁺).

The Electronic Origin of Magnetism in Pr³⁺

The neutral praseodymium atom has an electronic configuration of [Xe] 4f³6s².[1] In the formation of compounds, it typically loses its two 6s and one 4f electron to form the Pr³⁺ ion, leaving a 4f² configuration. The magnetic properties are almost exclusively determined by these two 4f electrons.

The total angular momentum quantum number, J, for the Pr³⁺ ion is determined by Hund's rules, which leads to a ground state term symbol of ³H₄. The magnetic moment of the free Pr³⁺ ion can be calculated using the formula:

μ_eff = g_J * sqrt(J(J+1)) * μ_B

where g_J is the Landé g-factor and μ_B is the Bohr magneton. For Pr³⁺, this calculation yields a theoretical magnetic moment of approximately 3.58 μ_B. However, this value is often not observed in practice due to the influence of the crystalline electric field.

Crystal Field Theory: The Local Environment's Influence

In a compound, the Pr³⁺ ion is surrounded by a specific arrangement of other ions (ligands), which create an electrostatic field known as the crystal field. According to crystal field theory, this field lifts the degeneracy of the 4f electronic energy levels.[3][4][5] The manner and extent of this "splitting" depend on the symmetry and strength of the local crystal field.

This crystal field splitting is a critical determinant of the magnetic properties of praseodymium compounds. It can lead to a separation of the energy levels on the order of tens of meV.[6] In some cases, the crystal field can result in a non-magnetic singlet ground state, meaning that at low temperatures, the compound will not exhibit magnetic order. However, magnetic ordering can sometimes be induced by the application of a magnetic field or through exchange interactions with other magnetic ions.

Caption: Crystal field splitting of the Pr³⁺ ion in an octahedral field.

Magnetic Phenomena in Praseodymium Compounds

Depending on the specific compound, praseodymium can exhibit a range of magnetic behaviors.

Paramagnetism

Many praseodymium compounds are paramagnetic at room temperature.[2] This means they are weakly attracted to an external magnetic field, but do not retain any magnetization once the field is removed. In the paramagnetic state, the magnetic moments of the individual Pr³⁺ ions are randomly oriented. At temperatures above 1 K, pure praseodymium metal itself is paramagnetic.[1][2]

Magnetic Ordering: Ferromagnetism and Antiferromagnetism

At lower temperatures, some praseodymium compounds undergo a transition to a magnetically ordered state. This ordering is driven by exchange interactions between the magnetic moments of the Pr³⁺ ions.

-

Ferromagnetism: In ferromagnetic compounds, the magnetic moments align parallel to each other, resulting in a strong net magnetization.

-

Antiferromagnetism: In antiferromagnetic compounds, the magnetic moments align anti-parallel to each other, leading to a zero or very small net magnetization. An unstrained single crystal of praseodymium orders antiferromagnetically at a very low temperature of 0.03 K.[7]

The type of magnetic ordering depends on the nature of the exchange interactions and the crystal structure of the compound.

The Magnetocaloric Effect

A notable property of some praseodymium compounds is the magnetocaloric effect (MCE). This is a phenomenon where a material's temperature changes when it is subjected to a changing magnetic field. The intermetallic compound PrNi₅ exhibits such a strong magnetocaloric effect that it has been used to approach temperatures within one-thousandth of a degree of absolute zero.[1]

Experimental Characterization Techniques

A suite of sophisticated experimental techniques is employed to probe the magnetic properties of praseodymium compounds.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used to measure very weak magnetic fields.[8] It is the cornerstone for characterizing the bulk magnetic properties of materials.

Principle of Operation

A SQUID-based magnetometer measures the magnetic moment of a sample by moving it through a set of superconducting detection coils.[9] This change in magnetic flux induces a current in the coils, which is detected by the SQUID sensor.[9] The instrument can measure magnetization as a function of temperature and applied magnetic field with high precision.[10]

Experimental Protocol: Temperature-Dependent Magnetic Susceptibility

-

Sample Preparation: A small, precisely weighed amount of the powdered or single-crystal praseodymium compound is placed in a sample holder.

-

Mounting: The sample holder is mounted in the SQUID magnetometer.

-

Cooling: The sample is cooled to the lowest desired temperature (typically around 2 K) in zero applied magnetic field.

-

Zero-Field-Cooled (ZFC) Measurement: A small magnetic field (e.g., 100 Oe) is applied, and the magnetization is measured as the temperature is slowly increased.

-

Field-Cooled (FC) Measurement: The sample is cooled back down to the lowest temperature in the presence of the same magnetic field, and the magnetization is measured again as the temperature is increased.

-

Data Analysis: The magnetic susceptibility (χ = M/H) is calculated from the measured magnetization (M) and the applied field (H). The ZFC and FC curves can provide information about magnetic transitions and glassy behavior.

Caption: Workflow for a SQUID magnetometry experiment.

Inelastic Neutron Scattering (INS)

Inelastic neutron scattering is a powerful technique for studying the microscopic magnetic properties of materials.[11] It can directly probe the magnetic excitations, such as crystal field splittings and spin waves.

Principle of Operation

A beam of neutrons with a known energy and momentum is directed at the sample.[11] The neutrons interact with the magnetic moments of the atoms in the sample, causing the neutrons to scatter and lose or gain energy. By measuring the energy and momentum change of the scattered neutrons, one can determine the energy and momentum of the magnetic excitations in the material.[11]

INS has been instrumental in determining the crystal field level schemes and the dispersion of magnetic excitations in various praseodymium compounds.[12][13]

Muon Spin Spectroscopy (µSR)